![molecular formula C19H18ClN3O2S B2408425 4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-07-8](/img/structure/B2408425.png)
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has been reported . The process involves six steps starting from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide derivatives .Applications De Recherche Scientifique
Heterocyclic Compound Applications
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound likely to have applications in medicinal chemistry, given the significance of its structural components. The core structure of 1,3,4-thiadiazole is well-recognized for its diverse pharmacological potential. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The incorporation of thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect, enhancing the pharmacological activity (Lelyukh, 2019).
Antibacterial Applications
Quinazoline derivatives, closely related to the thiadiazole structure, have been studied for their antibacterial properties. Specifically, 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, a variant of the quinazolinone structures, have demonstrated antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of similar structures, like this compound, in antimicrobial applications (Tiwary et al., 2016).
Antioxidant and Anti-inflammatory Applications
Compounds with a benzofused thiazole structure, closely related to the thiadiazole moiety, have been used as lead molecules for the development of therapeutic agents, including antioxidants and anti-inflammatory drugs. The in vitro evaluation of benzofused thiazole derivatives has shown significant activity against various reactive species, indicating their potential as antioxidants and anti-inflammatory agents. This suggests that compounds with similar structures could also exhibit similar pharmacological activities (Raut et al., 2020).
DNA Interaction and Cellular Applications
Compounds like Hoechst 33258, known for their strong binding to the minor groove of double-stranded DNA, share structural similarities with thiadiazole derivatives. These compounds are used extensively in cell biology for chromosome and nuclear staining, as well as in the analysis of nuclear DNA content values. The binding properties of such compounds with DNA make them potentially useful for various applications in molecular biology and medicinal chemistry (Issar & Kakkar, 2013).
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the inhibition or activation of the target, leading to the observed biological activity .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above .
Result of Action
Similar compounds have been found to exhibit a variety of effects at the molecular and cellular level, often related to their biological activities .
Propriétés
IUPAC Name |
4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNVAAPVXPSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)
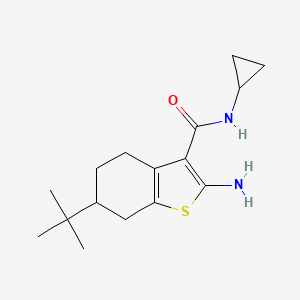
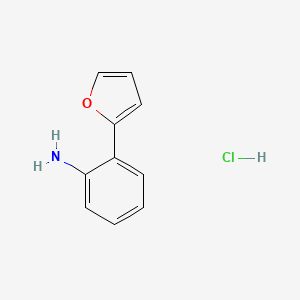
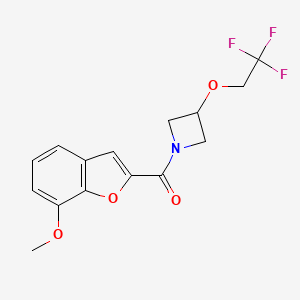

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
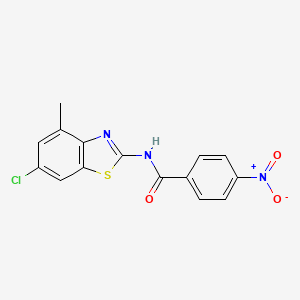
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
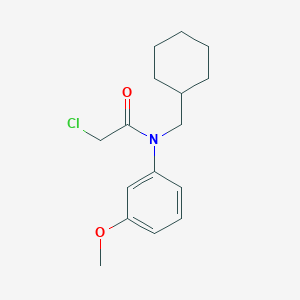
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)